molecular formula C13H23NO5 B6185768 (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid CAS No. 2648901-65-7

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid

Cat. No.: B6185768
CAS No.: 2648901-65-7
M. Wt: 273.3
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Description

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids This compound is characterized by the presence of a four-membered azetidine ring, which is substituted with tert-butoxy and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidine ring.

    Introduction of tert-Butoxy and tert-Butoxycarbonyl Groups: The tert-butoxy and tert-butoxycarbonyl groups can be introduced through alkylation and acylation reactions, respectively. These reactions typically require the use of strong bases and suitable protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Optimization of Reaction Conditions: Industrial processes may involve the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Use of Catalysts: Catalysts may be employed to enhance the efficiency of key reaction steps, such as cyclization and functionalization.

    Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein folding due to its ability to mimic certain amino acid structures.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid can be compared with other similar compounds, such as:

    tert-Butyl carbamate: This compound shares the tert-butoxycarbonyl group but lacks the azetidine ring, making it less structurally complex.

    tert-Butyl-N-methylcarbamate: Similar to tert-butyl carbamate, this compound has a tert-butoxycarbonyl group but differs in its additional methyl group.

    N-Boc-hydroxylamine: This compound contains a tert-butoxycarbonyl group and an amine, but lacks the azetidine ring structure.

The uniqueness of this compound lies in its combination of the azetidine ring with tert-butoxy and tert-butoxycarbonyl groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2648901-65-7

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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